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molecular formula C6H10O4S B8428718 Carbonothioic acid, O-[(acetyloxy)methyl] S-ethyl ester

Carbonothioic acid, O-[(acetyloxy)methyl] S-ethyl ester

Cat. No. B8428718
M. Wt: 178.21 g/mol
InChI Key: XSVWMPNFRPYZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265140B2

Procedure details

To the thioester from Step 3 (2.50 g, 14.0 mmol) cooled to 0° C. is added sulfuryl chloride (1.5 mL, 18.25 mmol) over 2 min. The reaction mixture is stirred at 0° C. for 30 min then at RT for 2.5 h. The reaction mixture is concentrated and then dried on house vacuum overnight to afford 2.4 g of the desired crude product, which is used without further purification. 1H NMR (CDCl3) δ 5.83 (s, 2H), 2.19 (s, 3H);
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:11])(SCC)[O:2][CH2:3][O:4][C:5](=[O:7])[CH3:6].S(Cl)([Cl:15])(=O)=O>>[C:1]([Cl:15])(=[O:11])[O:2][CH2:3][O:4][C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(OCOC(C)=O)(SCC)=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
dried on house vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(OCOC(C)=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 112.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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